N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide
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Overview
Description
N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a benzothiazole ring, a naphthalene moiety, and a cyclohexylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
- N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-({4-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Uniqueness
N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)NAPHTHALENE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole ring and naphthalene moiety allows for versatile interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H25N3O2S2 |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H25N3O2S2/c30-24(27-18-9-2-1-3-10-18)16-32-26-29-22-14-13-19(15-23(22)33-26)28-25(31)21-12-6-8-17-7-4-5-11-20(17)21/h4-8,11-15,18H,1-3,9-10,16H2,(H,27,30)(H,28,31) |
InChI Key |
IRCYEFOWSWAXRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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